4-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
4-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a 4-methylbenzenesulfonyl group at the 1-position and a 4-fluorobenzamide moiety at the 7-position.
Properties
IUPAC Name |
4-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-4-12-21(13-5-16)30(28,29)26-14-2-3-17-8-11-20(15-22(17)26)25-23(27)18-6-9-19(24)10-7-18/h4-13,15H,2-3,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWHEDMNUVCGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydroquinoline Core
The tetrahydroquinoline moiety is typically synthesized via the Pictet-Spengler reaction , which cyclizes an aniline derivative with a carbonyl compound under acidic conditions. For the target compound, 7-amino-1,2,3,4-tetrahydroquinoline serves as the starting material. Key steps include:
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Reaction Conditions :
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Substrate : 4-Fluoroaniline derivatives are condensed with cyclohexanone or analogous ketones in the presence of a Brønsted acid (e.g., HCl, H₂SO₄) or Lewis acid (e.g., AlCl₃) .
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Solvent : Polar aprotic solvents like 1,2-dichloroethane or dichloromethane are preferred for their ability to stabilize intermediates .
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Temperature : Reactions are conducted at 0–10°C to minimize side reactions, followed by gradual warming to 25°C for completion .
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Challenges :
Introduction of the 4-methylbenzenesulfonyl group is achieved through sulfonylation:
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Protocol :
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Reagents : 4-Methylbenzenesulfonyl chloride (1.2 eq) is reacted with the tetrahydroquinoline intermediate in the presence of a base (e.g., pyridine or triethylamine).
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Solvent : Dichloromethane or THF is used to enhance solubility and reaction homogeneity.
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Temperature : The reaction is maintained at 0–5°C to prevent exothermic decomposition .
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Optimization :
Coupling of the Fluorinated Benzamide Moiety
The final step involves amide bond formation between the sulfonylated tetrahydroquinoline and 4-fluorobenzoyl chloride :
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Coupling Methods :
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Critical Parameters :
Purification and Characterization
Final purification is essential to achieve pharmaceutical-grade purity:
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Recrystallization :
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Analytical Data :
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for two optimized routes:
| Parameter | Route A (Schotten-Baumann) | Route B (EDCl/HOBt) |
|---|---|---|
| Yield | 72% | 89% |
| Reaction Time | 8 hours | 24 hours |
| Purity | 95% | 98% |
| Cost Efficiency | High | Moderate |
| Scalability | Industrial | Lab-scale |
Route B offers superior yield and purity but requires costlier reagents, making it more suitable for small-scale applications .
Industrial-Scale Considerations
For bulk production, continuous flow reactors are employed to enhance reproducibility and safety:
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Residence Time : 30 minutes at 50°C ensures complete conversion .
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Solvent Recovery : Ethanol and acetone are recycled via distillation, reducing waste by 40% .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes several types of chemical reactions including:
Substitution: : Fluorine atoms can be substituted with other halogens or functional groups.
Oxidation: : The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives.
Reduction: : Reduction of specific functional groups may yield various derivatives.
Common Reagents and Conditions
Substitution: : Halogenation reagents such as N-bromosuccinimide (NBS) or thionyl chloride.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products
Substitution: : Produces halogenated derivatives.
Oxidation: : Yields oxidized quinoline compounds.
Reduction: : Results in reduced amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Anticancer Activity
- The compound has shown promise as an anticancer agent, particularly in targeting specific cancer cell lines. Research indicates that derivatives of tetrahydroquinoline exhibit cytotoxic effects against various tumors by inhibiting critical pathways involved in cancer cell proliferation and survival .
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VEGFR Inhibition
- A notable application of this compound is its role as a vascular endothelial growth factor receptor (VEGFR) inhibitor. VEGFR plays a crucial role in angiogenesis, and inhibiting this pathway can be beneficial in cancer therapy. The structural modifications of compounds similar to 4-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide enhance their efficacy as VEGFR inhibitors .
- Neurological Disorders
Synthetic Applications
- Radiosynthesis
- Building Block for Drug Development
Case Studies
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Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential for developing targeted therapies based on this scaffold . -
Case Study 2: VEGFR Inhibition
In preclinical trials, compounds structurally related to this compound showed effective inhibition of VEGFR signaling pathways in vitro and in vivo models. This inhibition led to reduced tumor growth and metastasis in xenograft models .
Mechanism of Action
The mechanism by which 4-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exerts its effects involves:
Molecular Targets: : Interacts with specific enzymes or receptors, influencing their activity.
Pathways Involved: : Modulation of signaling pathways related to inflammation, cancer, or neurological processes.
Comparison with Similar Compounds
Morpholine/piperidine-substituted derivatives ()
- 10e: N-(1-(Morpholine-4-carbonyl)-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide
- 10f: 3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-tetrahydroquinolin-7-yl)benzamide
- 10g: 3-Fluoro-N-(1-(piperidine-1-carbonyl)-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide
Comparison :
- The target compound uses a 4-methylbenzenesulfonyl group, while 10e–10g employ morpholine/piperidine carbonyls. Sulfonyl groups enhance solubility and binding via hydrogen bonding, whereas morpholine/piperidine moieties may improve membrane permeability .
- Fluorine positioning differs: The target has a single 4-fluoro benzamide, whereas 10e–10g feature di- or trifluoromethyl groups. Trifluoromethyl substituents increase lipophilicity (logP) but may reduce selectivity due to steric bulk .
ROR Nuclear Receptor Modulators ()
- Compound 7: 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl-tetrahydroquinolin-7-yl)benzenesulfonamide (IC50 <1 μM for RORγ)
- Compound 9 : (S)-2-fluoro-N-(3-methyl-1-(m-tolylsulfonyl)-dihydropyridooxazin-7-yl)-6-(trifluoromethyl)benzamide (EC50 = 6 nM)
Comparison :
- The target compound’s 4-methylbenzenesulfonyl group contrasts with Compound 7’s 4-fluorophenylsulfonyl. Fluorine on the sulfonyl ring (Compound 7) may enhance electron-withdrawing effects, improving receptor binding .
- Compound 9’s pyridooxazine core and trifluoromethyl substituent yield nanomolar potency, highlighting the impact of core heterocycle modifications on activity .
Thiophene-sulfonyl derivative ()
- 4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-tetrahydroquinolin-7-yl)benzamide
Comparison :
- The ethoxy benzamide substituent increases molecular weight (442.6 vs. ~420 for the target) and hydrophobicity .
Key Findings :
- Fluorine positioning: Monofluoro substitution (target) may balance potency and selectivity, whereas difluoro/trifluoromethyl groups (10e–10g, Compound 9) enhance potency at the cost of selectivity .
- Sulfonyl group : Electron-withdrawing substituents (e.g., 4-fluoro in Compound 7) correlate with improved RORγ activity, while alkyl groups (4-methyl in target) may favor mTOR inhibition .
- Core modifications : Pyridooxazine (Compound 9) and thiophene-sulfonyl () derivatives demonstrate the critical role of heterocycles in tuning activity and physicochemical properties .
Physicochemical and ADME Properties
- Molecular weight : The target compound (~420 g/mol) adheres to Lipinski’s rules, whereas bulkier derivatives (e.g., compound: 442.6 g/mol) may face bioavailability challenges .
- logP : Fluorine and sulfonyl groups reduce logP, enhancing solubility. Trifluoromethyl groups (10e, Compound 9) increase logP, favoring membrane permeability but risking toxicity .
Biological Activity
The compound 4-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 344.44 g/mol
The presence of the fluoro group and the sulfonyl moiety contributes to its unique pharmacological profile.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Modulation of Signaling Pathways : The compound affects various signaling cascades, particularly those related to apoptosis and cell cycle regulation.
Cancer Research
One of the primary areas of focus for this compound is its potential use in oncology. Studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.8 | Inhibition of migration |
Case Studies
- Study on MCF-7 Cells : A study published in Cancer Letters showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .
- A549 Cell Line Investigation : In another study featured in Journal of Medicinal Chemistry, the compound was evaluated for its effects on the A549 lung cancer cell line. Results indicated that it effectively induced G0/G1 phase arrest and inhibited cell proliferation through modulation of the p53 pathway .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting its potential as an anti-cancer agent .
Q & A
Q. What are the optimal synthetic routes for 4-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential steps:
- Tetrahydroquinoline core formation : Cyclization of aniline derivatives via Bischler-Napieralski or Pictet-Spengler reactions to generate the 1,2,3,4-tetrahydroquinoline scaffold .
- Sulfonylation : Reaction with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the 4-methylbenzenesulfonyl group at the 1-position of tetrahydroquinoline .
- Benzamide coupling : Amide bond formation between the 7-amino group of the tetrahydroquinoline and 4-fluorobenzoic acid derivatives using coupling agents like HATU or EDCI .
- Optimization : Key parameters include solvent choice (e.g., DMF for solubility), temperature (0–25°C for sulfonylation), and stoichiometric ratios (1.2 equivalents of sulfonyl chloride to minimize side products) .
Q. How do structural features like the sulfonyl group and fluorine substitution influence physicochemical properties?
- Methodological Answer :
- Sulfonyl group : Enhances metabolic stability by resisting oxidative degradation and improves solubility via polar interactions (logP reduction by ~0.5–1.0 units) .
- Fluorine atom : Increases lipophilicity (logP +0.25) and bioactivity through halogen bonding with target proteins (e.g., RORγ receptors) .
- Tetrahydroquinoline scaffold : Confers rigidity, influencing stereoelectronic properties critical for binding affinity. Computational modeling (e.g., DFT) can predict torsion angles and charge distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., IC50 variability) across studies?
- Methodological Answer : Discrepancies often arise from assay design differences:
- Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5 alters ionization of the sulfonamide group), temperature (25°C vs. 37°C impacts binding kinetics), and co-solvents (DMSO >1% may denature proteins) .
- Receptor subtypes : For RORγ agonists/antagonists, validate subtype specificity (e.g., RORγt vs. RORγ) using CRISPR-edited cell lines .
- Data normalization : Use internal controls (e.g., SR1078 as a reference RORγ inhibitor) and orthogonal assays (SPR vs. luciferase reporter) to confirm activity .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in enzyme or receptor interactions?
- Methodological Answer :
- Competitive binding assays : Use fluorescent probes (e.g., TNP-ATP for kinase targets) with fluorescence polarization to measure displacement .
- X-ray crystallography : Co-crystallize the compound with RORγ-LBD (ligand-binding domain) to identify key interactions (e.g., hydrogen bonds with Arg364 and van der Waals contacts with Leu287) .
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing 4-fluoro with chloro or methoxy) to map pharmacophore requirements .
Q. How should researchers design in vitro assays to evaluate target specificity and off-target effects?
- Methodological Answer :
- Panel screening : Test against a panel of 50+ kinases, GPCRs, and ion channels using radioligand binding or TR-FRET assays .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in lysates treated with the compound .
- CRISPR knockouts : Validate target dependency by comparing activity in wild-type vs. RORγ-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
